(2E)-3-(2-ethyl-1-benzofuran-3-yl)acrylic acid
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Overview
Description
(2E)-3-(2-ethyl-1-benzofuran-3-yl)acrylic acid is an organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their wide range of biological and pharmacological activities, making them significant in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-ethyl-1-benzofuran-3-yl)acrylic acid typically involves the formation of the benzofuran ring followed by the introduction of the acrylic acid moiety. One common method involves the cyclization of 2-ethylphenol with an appropriate aldehyde under acidic conditions to form the benzofuran core. This is followed by a Wittig reaction to introduce the acrylic acid side chain .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale cyclization reactions using catalysts to improve yield and selectivity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are also being explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2-ethyl-1-benzofuran-3-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted benzofuran derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2E)-3-(2-ethyl-1-benzofuran-3-yl)acrylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2E)-3-(2-ethyl-1-benzofuran-3-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with microbial enzymes, disrupting their function and leading to antimicrobial effects. Additionally, the acrylic acid moiety can interact with cellular receptors, modulating various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with similar applications in medicine.
Angelicin: Known for its use in phototherapy for skin conditions.
Uniqueness
(2E)-3-(2-ethyl-1-benzofuran-3-yl)acrylic acid is unique due to its specific structural features, which confer distinct biological activities. The presence of the ethyl group and the acrylic acid moiety enhances its antimicrobial properties compared to other benzofuran derivatives .
Properties
IUPAC Name |
(E)-3-(2-ethyl-1-benzofuran-3-yl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-2-11-10(7-8-13(14)15)9-5-3-4-6-12(9)16-11/h3-8H,2H2,1H3,(H,14,15)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMDNBOMVIMWDA-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2O1)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C2=CC=CC=C2O1)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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